molecular formula C26H31ClN2O8S B7909571 Levamlodipine Besylate CAS No. 192583-58-7

Levamlodipine Besylate

Cat. No. B7909571
M. Wt: 567.1 g/mol
InChI Key: ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levamlodipine Besylate is a useful research compound. Its molecular formula is C26H31ClN2O8S and its molecular weight is 567.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Levamlodipine Besylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levamlodipine Besylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Combination Therapy : Levamlodipine Besylate, when combined with other anti-hypertension drugs, has shown effectiveness in treating hypertension, angina pectoris, and improving left ventricular diastolic and renal function (Chen Qing-hua, 2011).

  • Hypertension Treatment : Clinical trials have demonstrated that Levamlodipine Besylate, especially when used in conjunction with other medications like Metoprolol tartrate or Betaloc, can effectively lower blood pressure in hypertension patients. These combinations also tend to have fewer adverse reactions compared to Levamlodipine Besylate alone (Zhao Jin, 2013).

  • Impact on Blood Glucose and Lipids : Research indicates that Levamlodipine Besylate can positively affect blood glucose levels, insulin sensitivity, and lipid profiles, making it potentially beneficial for patients with hypertension and diabetes (Wang Gui-shuan, 2015).

  • Cardiovascular and Cerebrovascular Events : The use of Levamlodipine Besylate in combination with Atorvastatin has been shown to not only have a synergistic antihypertensive effect but also to reduce cardiovascular and cerebrovascular events (Wu Hong-fei, 2011).

  • Left Ventricular Function : It has been observed that Levamlodipine Besylate can improve left ventricle diastolic function and reduce left ventricular hypertrophy in primary hypertension patients (Luo Xian-hu, 2012).

  • Efficacy Comparison with Amlodipine : Studies comparing Levamlodipine and Amlodipine have found that both have similar treatment effects for hypertension, but Levamlodipine tends to have lower adverse reactions (Meng Zhaok, 2015).

  • Carotid Intima-Media Thickness and Left Ventricular Hypertrophy : Levamlodipine Besylate has been shown to reduce elevated blood pressure and alleviate increased carotid intima-media thickness and left ventricular hypertrophy (Yang Yong-mei, 2010).

properties

IUPAC Name

benzenesulfonic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9)/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBWCRDSRKPIDG-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levamlodipine Besylate

CAS RN

150566-71-5
Record name 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-, 3-ethyl 5-methyl ester, (4S)-, benzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150566-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamlodipine besylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150566715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVAMLODIPINE BESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885H5YC40L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamlodipine Besylate
Reactant of Route 2
Levamlodipine Besylate
Reactant of Route 3
Levamlodipine Besylate
Reactant of Route 4
Levamlodipine Besylate
Reactant of Route 5
Levamlodipine Besylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Levamlodipine Besylate

Citations

For This Compound
204
Citations
GY Dai, YH Zhu - Medicine, 2022 - ncbi.nlm.nih.gov
… Our systematic review will offer evidence for judging whether levamlodipine besylate combination therapy can be considered an effective intercession for essential hypertension. …
Number of citations: 1 www.ncbi.nlm.nih.gov
X Li, C Wang, T Li, Y Liu, S Liu… - BMC …, 2020 - bmcpharmacoltoxicol.biomedcentral …
… the pharmacokinetics of a newly-developed levamlodipine besylate tablet at a single dose of … Before this study (November 13, 2019), there is no approved levamlodipine besylate tablet …
W Xiao, N Ning, MH Tan, XS Jiang, L Zhou… - Hypertension …, 2016 - nature.com
… levamlodipine besylate group). Two were lost to follow-up after 24 months (one in the losartan potassium group and one in the levamlodipine besylate … the levamlodipine besylate group)…
Number of citations: 13 www.nature.com
X Su-Mei, W Yu-Lu, D Li, L Xiao-Min… - … Journal of Clinical …, 2017 - search.proquest.com
… the newly-developed levamlodipine besylate 2.5-mg tablet (… that test and reference levamlodipine besylate tablets were … the bioequivalence of a test levamlodipine besylate tablet …
Number of citations: 2 search.proquest.com
KX Yao, H Lyu, MH Liao, L Yang, YP Gao, QB Liu… - Scientific Reports, 2019 - nature.com
… by levamlodipine besylate treatment. Overall, our findings add further support to the anti-dementia effect of levamlodipine besylate observed during behavioral and biochemical studies. …
Number of citations: 2 www.nature.com
W Ma, N Sun, C Duan, L Zhao, Q Hua, Y Sun… - … drugs and therapy, 2021 - Springer
Purpose Antihypertensive treatment is the most important method to reduce the risk of cardiovascular events in hypertensive patients. However, there is scant evidence of the benefits of …
Number of citations: 3 link.springer.com
Y Qi, X Zhang - Cell biochemistry and biophysics, 2014 - Springer
… method using carboxymethyl-β-cyclodextrin (CM-β-CD) as chiral selector was developed and validated for the enantiomeric purity determination of levamlodipine besylate bulk drug. …
Number of citations: 22 link.springer.com
C Yuping, H Feng, Y Yanling - Journal of Hypertension, 2018 - journals.lww.com
… We aimed to evaluate theeffect of Levamlodipine Besylate in the treatment of vascular dementia on cognitive impairment in mice after eight weeks-right unilateral common carotid …
Number of citations: 0 journals.lww.com
C Yuping, Y Yanling, G Junlin - Journal of Hypertension, 2018 - journals.lww.com
… Objectives: To explore medication adherence and blood pressure control among hypertensive patients who take Levamlodipine Besylate and other antihypertensive drugs. …
Number of citations: 0 journals.lww.com
X Quan - Chinese Journal of Postgraduates of Medicine, 2014 - pesquisa.bvsalud.org
… combined with levamlodipine besylate on hypertension and … observation group was treated with levamlodipine besylate 2.5 mg/d … combined with levamlodipine besylate in treatment of …
Number of citations: 2 pesquisa.bvsalud.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.